molecular formula C15H11BrN2O4S B8774198 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-, methyl ester

Cat. No. B8774198
M. Wt: 395.2 g/mol
InChI Key: MUWYTPSVQMVNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-, methyl ester is a useful research compound. Its molecular formula is C15H11BrN2O4S and its molecular weight is 395.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-, methyl ester

Molecular Formula

C15H11BrN2O4S

Molecular Weight

395.2 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C15H11BrN2O4S/c1-22-15(19)13-9-18(14-12(13)7-10(16)8-17-14)23(20,21)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

MUWYTPSVQMVNLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=C1C=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester (15.0 mmol), benzenesulfonyl chloride (11.9 g, 8.61 mL, 67.5 mmol) and triethylamine (9.61 g, 13.2 mmol) in dry THF (100 mL) was heated under reflux for 19 h. The resultant suspension was allowed to cool to ambient temperature and diluted with saturated aqueous sodium carbonate solution (50 mL) and extracted with DCM (2×50 mL) and THF (1×50 mL). The combined organic phase was dried over anhydrous magnesium sulfate and concentrated in vacuo. The resultant residue was purified by flash chromatography (silica, 50 g cartridge, Si-SPE, 0-100% DCM in pentane). The relevant fractions were concentrated in vacuo and the residue was triturated with pentane (10 mL) to afford the title compound as a white solid (5.25 g, 88%). LCMS (Method B): RT=4.11 min, M+H+=395/397.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
8.61 mL
Type
reactant
Reaction Step One
Quantity
9.61 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
88%

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